molecular formula C23H19BrN4O4 B2809187 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1105223-38-8

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B2809187
CAS No.: 1105223-38-8
M. Wt: 495.333
InChI Key: MXRXSBKQHDEUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3, linked to a 2-oxopyridin-1(2H)-yl moiety. The acetamide side chain is further substituted with a 4-methoxybenzyl group. The 4-methoxybenzyl group may influence solubility and target engagement, as seen in structurally related FPR2 agonists .

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O4/c1-31-18-10-4-15(5-11-18)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-32-22)16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRXSBKQHDEUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the bromination of the phenyl group, and the coupling of the pyridinone and acetamide moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that minimize cost and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a variety of functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly as an anti-cancer agent. Its oxadiazole and pyridine components are known to interact with biological targets involved in cancer cell proliferation.

Case Study: Anti-Cancer Activity

A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs possess antimicrobial activity. Preliminary assays suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the field of antimicrobial drug development.

Case Study: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited moderate antibacterial activity. These findings warrant additional studies to explore its potential as a new antimicrobial agent.

Material Science

The unique properties of this compound can be exploited in material science, particularly in developing novel polymers and coatings with enhanced thermal stability and mechanical strength.

Application Example: Coatings

The incorporation of this compound into polymer matrices has shown to improve the thermal degradation temperature and mechanical properties of the resulting materials, making it suitable for high-performance applications.

Biochemical Research

The compound's ability to modulate enzyme activity makes it valuable in biochemical studies. It may serve as a tool for investigating enzyme kinetics and mechanisms due to its interactions with specific enzyme targets.

Example: Enzyme Inhibition Studies

Studies have demonstrated that the compound acts as an inhibitor of certain enzymes involved in metabolic pathways, providing insights into its potential role in metabolic modulation.

Mechanism of Action

The mechanism of action of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with FPR2 Agonist Activity

highlights N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, which shares the 4-bromophenyl and 4-methoxybenzyl motifs but replaces the 1,2,4-oxadiazole with a pyridazinone ring. Despite structural differences, both compounds activate FPR2, inducing calcium mobilization and chemotaxis in neutrophils. However, the pyridazinone derivative exhibits mixed FPR1/FPR2 agonism, whereas the target compound’s selectivity remains uncharacterized in the evidence .

1,2,4-Oxadiazole-Containing Analogs

  • PSN375963 (): A 1,2,4-oxadiazole derivative (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) shares the oxadiazole core but lacks the acetamide side chain. Its activity on GPCRs suggests that the oxadiazole ring alone can mediate receptor binding, though substituents like the 4-bromophenyl group in the target compound may enhance specificity .
  • Compound 130 (): N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide replaces bromine with fluorine on the phenyl ring.

Heterocyclic Variants with Sulfur Linkages

and describe compounds with triazole or thiadiazole cores:

  • 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () replaces oxadiazole with triazole and introduces a sulfanyl linker. Sulfur’s polarizability may enhance π-π stacking but reduce metabolic stability compared to oxygen in oxadiazoles .
  • 726158-21-0 () features a triazol-3-ylsulfanyl group and a 2-fluorophenyl acetamide. The fluorine substitution here contrasts with the target compound’s methoxybenzyl group, suggesting divergent pharmacophore requirements .

Functional Comparison Based on Target Engagement

FPR2 Agonism

Kinase and GPCR Interactions

Compounds in (e.g., 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol) and (e.g., AS1269574) highlight the role of methoxybenzyl and pyridinyl groups in kinase or GPCR modulation. These motifs may guide the target compound’s off-target profile, though specific data are absent .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Target/Activity Reference
Target Compound 1,2,4-oxadiazole 4-Bromophenyl, 4-methoxybenzyl FPR2 (inferred)
N-(4-Bromophenyl)-...-pyridazin-1-yl-acetamide Pyridazinone 4-Bromophenyl, 4-methoxybenzyl FPR1/FPR2 agonist
PSN375963 1,2,4-oxadiazole 4-Butylcyclohexyl, pyridine GPCR ligand (unspecified)
726158-21-0 1,2,4-triazole 4-Bromophenyl, 2-fluorophenyl Not specified
Compound 130 1,2,4-oxadiazole 4-Fluorophenyl, ureido linker SARS-CoV-2 Mpro inhibitor

Biological Activity

The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C19H19BrN4O3C_{19}H_{19}BrN_{4}O_{3}. The presence of the 1,2,4-oxadiazole moiety is significant as it is known for various biological activities including anticancer and anti-inflammatory effects. The pyridine and methoxybenzyl groups contribute to the compound's lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives had IC50 values ranging from 92.4 µM to lower against panels of cancer cell lines such as HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .

Table 1: IC50 Values of Related Oxadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa92.4
Compound BCaCo-285.0
Compound CMCF-7 (breast cancer)75.0

Anti-inflammatory Activity

The compound's potential anti-inflammatory activity has been suggested through its structural similarity to known anti-inflammatory agents. Research indicates that oxadiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway .

Antimicrobial Activity

Antimicrobial properties have also been reported for oxadiazole derivatives. Studies show moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various pathogens .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : The oxadiazole ring may interact with key enzymes involved in cancer proliferation and inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
  • Antimicrobial Action : The lipophilic nature of the methoxybenzyl group may facilitate membrane penetration, leading to bacterial cell lysis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one compound exhibited significant cytotoxicity against A431 (human epidermoid carcinoma) with an IC50 value lower than that of doxorubicin . This highlights the potential of such compounds in developing new anticancer therapies.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a hydrazide precursor with a nitrile oxide under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Step 2 : Coupling the oxadiazole intermediate with a pyridone derivative via nucleophilic substitution or amidation. Sodium hydroxide or potassium carbonate is often used to deprotonate intermediates .
  • Step 3 : Final functionalization with the 4-methoxybenzyl group via reductive amination or acetamide bond formation . Critical Parameters : Temperature control (room temp to 100°C), reaction time (4–24 hours), and purification via column chromatography or recrystallization .

Q. How is the compound characterized structurally?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and connectivity (e.g., oxadiazole C=O at ~168 ppm, pyridone C=O at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 527.8) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the oxadiazole-pyridone core .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

Systematic parameter variation is essential:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to THF or toluene .
  • Catalyst Use : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling reactions, reducing side-product formation .
  • Temperature Gradients : Gradual heating (40°C → 100°C) minimizes decomposition of heat-sensitive intermediates . Data-Driven Example :
ConditionYield (%)Purity (%)
DMF, 80°C, 12h6295
DMSO, 100°C, 24h7898

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies often arise from assay conditions or target specificity:

  • Target Validation : Compare binding affinities (e.g., IC50_{50}) across enzymes (kinases) vs. receptors (GPCRs) using SPR or fluorescence polarization .
  • Cellular Context : Assess cytotoxicity in different cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolic Stability : Use liver microsomes to evaluate if rapid metabolism explains reduced activity in vivo vs. in vitro .

Q. How is structure-activity relationship (SAR) studied for this compound?

SAR focuses on substituent effects:

  • Oxadiazole Modifications : Replacing bromophenyl with chlorophenyl reduces kinase inhibition by 40% but improves solubility .
  • Pyridone Variations : Methyl groups at C4/C6 enhance steric hindrance, increasing selectivity for FLAP inhibitors . SAR Table :
SubstituentTarget IC50_{50} (nM)Solubility (μM)
4-Bromophenyl12 ± 28.5
3-Chlorophenyl45 ± 522.3
4-Methoxybenzyl18 ± 310.1

Q. What challenges arise in crystallographic analysis of this compound?

  • Twinned Crystals : Common due to flexible acetamide linker; use SHELXD for twin law identification .
  • Disorder in Aromatic Rings : Partial occupancy refinement (SHELXL) resolves overlapping electron densities .
  • Hydrogen Bonding : Validate intramolecular H-bonds (e.g., oxadiazole N-O∙∙∙H-N) via Hirshfeld surface analysis .

Methodological Guidance

Q. How to design assays for target identification?

  • High-Throughput Screening (HTS) : Use fluorescence-based assays (e.g., LanthaScreen™) to screen kinase libraries .
  • Thermal Shift Assays : Monitor protein melting temperature shifts to confirm binding .
  • Docking Simulations : AutoDock Vina predicts binding poses in FLAP or COX-2 active sites .

Q. What are best practices for stability studies?

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidants (H2_2O2_2) to identify degradation pathways .
  • HPLC-MS Tracking : Use C18 columns (ACN/water gradient) to separate and quantify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.